4'-Isopropyl-2-methyl-biphenyl-4-ol

Übersicht

Beschreibung

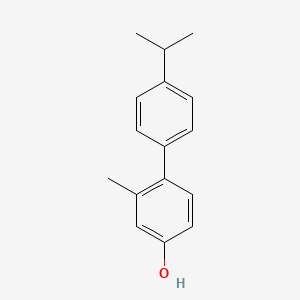

4’-Isopropyl-2-methyl-biphenyl-4-ol is a biphenyl derivative characterized by the presence of an isopropyl group at the 4’ position and a methyl group at the 2 position, along with a hydroxyl group at the 4 position of the biphenyl structure. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Isopropyl-2-methyl-biphenyl-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 4’-Isopropyl-2-methyl-biphenyl-4-ol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Isopropyl-2-methyl-biphenyl-4-ol undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.

Oxidation and Reduction Reactions: The hydroxyl group at the 4 position can participate in oxidation and reduction reactions, forming corresponding ketones or alcohols.

Coupling Reactions: It can also participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4’-Isopropyl-2-methyl-biphenyl-4-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 4’-Isopropyl-2-methyl-biphenyl-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Isopropyl-biphenyl-4-ol: Lacks the methyl group at the 2 position.

2-Methyl-biphenyl-4-ol: Lacks the isopropyl group at the 4’ position.

Biphenyl-4-ol: Lacks both the isopropyl and methyl groups.

Uniqueness

4’-Isopropyl-2-methyl-biphenyl-4-ol is unique due to the specific substitution pattern on the biphenyl scaffold, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

4'-Isopropyl-2-methyl-biphenyl-4-ol, a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of an isopropyl group and a hydroxyl group on the biphenyl backbone, which may influence its interactions with biological targets. This article explores the biological activity of this compound, drawing from diverse sources and including data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 230.31 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research has indicated that biphenyl derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that biphenyl derivatives can inhibit the growth of various microorganisms. For instance, a study evaluated the antimicrobial efficacy of several biphenyl compounds against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Biphenyl derivatives are also known for their anti-inflammatory effects. In vitro assays measuring the production of pro-inflammatory cytokines (such as TNF-α and IL-6) revealed that this compound could reduce cytokine production in activated macrophages. This implies that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of this compound was investigated in several cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for this compound was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity against cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the hydroxyl group plays a crucial role in its interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions with cellular receptors or enzymes.

Case Studies

- Antimicrobial Efficacy Study : A laboratory study assessed the antibacterial activity of this compound against various pathogens. The compound was tested using disk diffusion methods and showed zones of inhibition comparable to standard antibiotics.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers in serum compared to control groups.

- Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of apoptotic markers such as Annexin V and decreased viability as measured by MTT assays.

Data Tables

Eigenschaften

IUPAC Name |

3-methyl-4-(4-propan-2-ylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-11(2)13-4-6-14(7-5-13)16-9-8-15(17)10-12(16)3/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDVVFPUCVJKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.